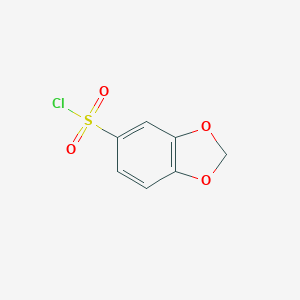

1,3-Benzodioxole-5-sulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3-benzodioxole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUBASIDCXDQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406773 | |

| Record name | 1,3-Benzodioxole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115010-10-1 | |

| Record name | 1,3-Benzodioxole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzodioxole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Benzodioxole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Benzodioxole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and the analytical methods used to identify and characterize the compound.

Synthesis of this compound

The synthesis of this compound is achieved through the sulfonation of 1,3-benzodioxole followed by chlorination. A common and effective method involves the use of a sulfur trioxide-N,N-dimethylformamide complex and subsequent treatment with thionyl chloride.

Synthesis Workflow

An In-depth Technical Guide to 1,3-Benzodioxole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of 1,3-Benzodioxole-5-sulfonyl chloride (also known as piperonylsulfonyl chloride). This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds, owing to the prevalence of the 1,3-benzodioxole moiety in biologically active molecules.

Core Physicochemical Properties

This compound is a solid at room temperature. While experimental data for some properties like boiling point and density are limited, predictive models and data from suppliers offer valuable insights. All available quantitative data is summarized in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 115010-10-1 | |

| Molecular Formula | C₇H₅ClO₄S | [1] |

| Molecular Weight | 220.63 g/mol | [1] |

| InChIKey | ICUBASIDCXDQAW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | [1] |

| Physical Properties | ||

| Physical Form | Solid | |

| Melting Point | 50-55 °C | |

| Boiling Point | 326.5 ± 31.0 °C (Predicted) | [2] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility & Stability | ||

| Solubility | Soluble in organic solvents such as chloroform, toluene, and petroleum ether. Hydrolyzes in the presence of water.[3] | [3] |

| Stability | Moisture sensitive.[4] | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzodioxole ring and the two protons of the methylenedioxy group. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonyl chloride group. The methylenedioxy protons would likely appear as a singlet further upfield (around 6.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbons of the aromatic ring will resonate in the 100-150 ppm range, with the carbon attached to the sulfonyl group being the most deshielded. The methylenedioxy carbon will have a characteristic signal around 102 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands typical for a sulfonyl chloride, appearing in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively.[5] Additional bands will be present corresponding to the C-H stretching of the aromatic and methylenedioxy groups, as well as C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 220. An isotopic peak at M+2 (m/z 222) with approximately one-third the intensity of the molecular ion peak will be characteristic, owing to the presence of the ³⁷Cl isotope.[5] Fragmentation patterns would likely involve the loss of Cl, SO₂, and cleavage of the benzodioxole ring.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.[6] This procedure involves the sulfonation of 1,3-benzodioxole followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Materials:

-

1,3-Benzodioxole

-

Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

-

1,2-Dichloroethane

-

Thionyl chloride (SOCl₂)

-

Water

-

Nitrogen gas supply

-

Standard laboratory glassware (e.g., 3-necked flask, condenser, dropping funnel)

Procedure:

-

To a 250 mL, 3-necked flask purged with nitrogen, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and 1,2-dichloroethane (20 ml).

-

Stir the resulting slurry at room temperature.

-

Add 1,3-benzodioxole dropwise to the slurry at room temperature.

-

Slowly heat the slurry to 74°C and maintain this temperature for approximately 8 hours.

-

Cool the reaction mixture to room temperature and allow it to stir overnight.

-

Add thionyl chloride (7.2 g, 60 mmoles) dropwise to the reaction mixture.

-

Slowly heat the mixture to 74°C and maintain this temperature for 4.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add water (100 ml) to quench the reaction. The product will be in the organic layer.

-

Separate the organic layer containing the desired product.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Purification Protocol: Recrystallization

Aryl sulfonyl chlorides are typically solids and can be purified by recrystallization. The crude product from the synthesis can be purified as follows.

Materials:

-

Crude this compound

-

Toluene or a mixture of toluene and petroleum ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (e.g., Erlenmeyer flask, Buchner funnel)

Procedure:

-

Dissolve the crude product from the synthesis in a suitable solvent such as toluene.

-

To remove any acidic impurities (e.g., remaining sulfonic acid or HCl), wash the organic solution with a dilute sodium bicarbonate solution, followed by a water wash. This step should be performed with caution due to the potential for hydrolysis of the sulfonyl chloride.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude solid.

-

For recrystallization, dissolve the solid in a minimal amount of hot toluene or a toluene/petroleum ether mixture.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Safety Information

This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.

References

- 1. This compound | C7H5ClO4S | CID 4913401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 115010-10-1 CAS MSDS (BENZO[1,3]DIOXOLE-5-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 1,3-Benzodioxole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-sulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique structure, featuring the 1,3-benzodioxole moiety, is a common scaffold in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the discovery of new therapeutic and agricultural compounds.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 115010-10-1[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₄S | [1] |

| Molecular Weight | 220.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 50-55 °C | [2] |

| Assay | 97% | [2] |

Spectral Data

| Spectral Data Type | Predicted/Characteristic Values |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons of the dioxole ring are expected around δ 6.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The methylene carbon of the dioxole ring is expected around δ 102 ppm. |

| IR Spectroscopy | Characteristic strong absorptions for the sulfonyl chloride group (S=O) are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 220, with a characteristic isotopic pattern for the presence of chlorine. |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 1,3-benzodioxole.

Materials:

-

1,3-Benzodioxole

-

Sulfur trioxide-N,N-dimethylformamide complex

-

1,2-Dichloroethane

-

Thionyl chloride

-

Nitrogen gas

-

Water

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, etc.)

Procedure:

-

Under a nitrogen atmosphere, a 250 ml three-necked flask is charged with sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and 1,2-dichloroethane (20 ml).

-

The resulting slurry is stirred at room temperature while 1,3-benzodioxole is added dropwise.

-

The mixture is then slowly heated to 74°C and maintained at this temperature for approximately 8 hours.

-

After cooling to room temperature, the reaction is stirred overnight.

-

Thionyl chloride (7.2 g, 60 mmoles) is added dropwise to the reaction mixture.

-

The mixture is again slowly heated to 74°C and held at this temperature for 4.5 hours.

-

Upon cooling to room temperature, 100 ml of water is added to the flask.

-

The organic and aqueous layers are separated to yield the crude product in the organic phase. Further purification can be achieved by standard techniques such as recrystallization or chromatography.

Synthesis of 1,3-Benzodioxole-5-sulfonamide

This protocol outlines the conversion of this compound to its corresponding sulfonamide, a common step in the synthesis of bioactive molecules.

Materials:

-

This compound

-

Ammonium hydroxide or ammonia

-

Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a suitable organic solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of ammonium hydroxide or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 1,3-Benzodioxole-5-sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Development and Agrochemical Research

The 1,3-benzodioxole moiety is a well-known pharmacophore and is present in numerous natural and synthetic compounds with diverse biological activities. This compound serves as a key building block for introducing this functionality into new molecular entities.

A notable application is in the development of novel auxin receptor agonists. Auxins are a class of plant hormones that play a crucial role in root growth and development. By using this compound and its derivatives, researchers have designed and synthesized compounds that can modulate the auxin signaling pathway, leading to enhanced root growth in various plant species.

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for the design and synthesis of biologically active compounds starting from 1,3-Benzodioxole.

References

An In-depth Technical Guide to the Spectral Data of 1,3-Benzodioxole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Benzodioxole-5-sulfonyl chloride, a key intermediate in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₅ClO₄S[1]

-

Molecular Weight: 220.63 g/mol [1]

-

CAS Number: 115010-10-1[1]

-

Physical Form: Solid

-

Melting Point: 50-55 °C

Spectral Data Summary

The following tables summarize the predicted and characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 1.8 | H-4 |

| 7.43 | dd | 8.2, 1.8 | H-6 |

| 7.00 | d | 8.2 | H-7 |

| 6.15 | s | O-CH₂-O (H-2) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | C-3a |

| 148.5 | C-7a |

| 138.0 | C-5 |

| 126.0 | C-6 |

| 110.0 | C-4 |

| 108.5 | C-7 |

| 103.0 | O-CH₂-O (C-2) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1380 - 1350 | Strong | Asymmetric SO₂ stretch |

| 1190 - 1160 | Strong | Symmetric SO₂ stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1040 - 1020 | Strong | Aryl-O stretch (symmetric) |

| 930 - 910 | Medium | O-CH₂-O bend |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 600 - 500 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |

| 220 | Moderate | [M]⁺ (with ³⁵Cl isotope) |

| 222 | Low | [M+2]⁺ (with ³⁷Cl isotope) |

| 185 | High | [M - Cl]⁺ |

| 121 | High | [M - SO₂Cl]⁺ (1,3-benzodioxole radical cation) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectral data for this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 1,3-benzodioxole with a sulfonating agent.

Caption: Synthetic workflow for this compound.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole in a suitable inert solvent (e.g., dichloromethane) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR:

-

Pulse Angle: 30°

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64[2]

-

-

¹³C NMR:

-

Technique: Proton-decoupled

-

Pulse Angle: 45°

-

Relaxation Delay: 2-5 seconds[2]

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[2]

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.[3]

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

Instrumentation and Parameters:

-

Spectrometer: Fourier-transform infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

The solution can be directly infused into the mass spectrometer or introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Instrumentation and Parameters (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The presence of the chlorine isotope pattern ([M+2]⁺) should be confirmed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized batch of this compound.

Caption: Workflow for spectroscopic characterization of the compound.

References

Navigating the Solubility Landscape of 1,3-Benzodioxole-5-sulfonyl Chloride: A Technical Guide

For Immediate Release

1,3-Benzodioxole-5-sulfonyl chloride, also known as piperonylsulfonyl chloride, is a crucial intermediate in the synthesis of various organic compounds. Its reactivity and utility are significantly influenced by its solubility in different solvent systems. Understanding its solubility profile is paramount for optimizing reaction conditions, enhancing yield, and developing robust purification strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight | 220.63 g/mol |

| Appearance | Solid |

| Melting Point | 50-55 °C |

Solubility Profile: A Qualitative Overview

Based on the general principles of "like dissolves like," this compound, a polar organic compound, is expected to exhibit good solubility in polar organic solvents. Its sulfonyl chloride group can participate in dipole-dipole interactions. Conversely, its solubility is likely to be limited in non-polar solvents. It is important to note that protic solvents, such as alcohols, may react with the highly reactive sulfonyl chloride group, leading to solvolysis. Therefore, the use of anhydrous aprotic solvents is generally recommended for reactions involving this compound.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data, two detailed experimental methodologies are presented below: a qualitative visual assessment and a quantitative gravimetric determination.

Protocol 1: Qualitative Visual Solubility Assessment

This method offers a rapid preliminary evaluation of solubility in various solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, toluene, hexane)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid shows no apparent dissolution.

-

Protocol 2: Quantitative Gravimetric Solubility Determination

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the system reaches equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe and pass it through a syringe filter to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

The Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-sulfonyl chloride, also known as piperonylsulfonyl chloride, is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its unique structure, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, imparts specific properties to molecules, influencing their biological activity and metabolic stability. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important reagent, detailed experimental protocols for its preparation, and a comparative analysis of different synthetic routes.

Historical Perspective

The development of synthetic routes to this compound is intrinsically linked to the broader history of sulfonation and chlorosulfonation of aromatic compounds. While a definitive first synthesis of this specific molecule is not readily apparent in early chemical literature, its preparation follows from established principles of electrophilic aromatic substitution applied to the 1,3-benzodioxole ring system.

Early methods for the synthesis of aromatic sulfonyl chlorides, in general, involved the reaction of a sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. The parent sulfonic acid, 1,3-benzodioxole-5-sulfonic acid, would have been accessible through the direct sulfonation of 1,3-benzodioxole (also known as piperonylidene).

A significant advancement in the preparation of sulfonyl chlorides came with the use of chlorosulfonic acid, which can directly introduce the sulfonyl chloride group onto an activated aromatic ring in a single step. This method, however, can be aggressive and may lead to side products if not carefully controlled.

A more modern and controlled approach is exemplified by the method described in European Patent 0 583 960 A2, which details the sulfonation of 1,3-benzodioxole using a sulfur trioxide-N,N-dimethylformamide complex, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride. This two-step, one-pot procedure offers a milder alternative to direct chlorosulfonation.

Synthetic Pathways

The primary routes for the synthesis of this compound involve the electrophilic substitution of the 1,3-benzodioxole ring at the 5-position, which is activated by the electron-donating effect of the dioxole oxygens.

Potential Biological Activities of 1,3-Benzodioxole-5-sulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a key structural motif in numerous natural products and pharmacologically active compounds, continues to be a focal point in medicinal chemistry. When functionalized with a sulfonyl chloride group at the 5-position, it provides a versatile intermediate, 1,3-benzodioxole-5-sulfonyl chloride, for the synthesis of a diverse array of sulfonamide derivatives. These derivatives have demonstrated a wide spectrum of promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds.

Synthesis of 1,3-Benzodioxole-5-sulfonamide Derivatives

The primary route for the synthesis of 1,3-benzodioxole-5-sulfonamide derivatives involves the reaction of this compound with a variety of primary or secondary amines.[1][2] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid byproduct.[3][4] The versatility of this reaction allows for the introduction of a wide range of substituents, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies.

A general synthetic scheme is depicted below:

Anticancer Activity

Several studies have highlighted the potential of 1,3-benzodioxole derivatives as anticancer agents.[5][6][7] The sulfonamide derivatives, in particular, have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes, disruption of signaling pathways, or induction of apoptosis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-Aryl sulfonyl derivatives | MCF-7 (Breast) | 8.66 - 52.29 | [3] |

| 1,3-Benzodioxole-thiadiazole-triazole hybrids | SHP2 Enzyme | 0.318 | [7] |

| DVL1 Inhibitors | HCT116 (Colon) | 7.1 - 28.3 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10][11]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with a range of concentrations of the this compound derivatives.

-

Incubation: The plates are incubated for a period of 24 to 48 hours to allow the compounds to exert their effects.[11]

-

MTT Addition: A solution of MTT is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[10]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and IC50 values are determined from the dose-response curves.

Antimicrobial Activity

Derivatives of 1,3-benzodioxole have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[12][13][14] The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs, and its incorporation into the 1,3-benzodioxole scaffold can lead to compounds with significant antibacterial activity.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15][16] Another common method is the disk diffusion assay, where the diameter of the zone of inhibition around a disk impregnated with the compound is measured.

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (nM) | Reference |

| N-Aryl sulfonyl derivatives | Staphylococcus aureus | 15 | - | [3] |

| N-Aryl sulfonyl derivatives | Pseudomonas aeruginosa | 20 | - | [3] |

| N-Aryl sulfonyl derivatives | Escherichia coli | 12 - 20 | - | [3] |

| Dihydropyrazole derivatives | Sarcina sp. | - | 80 - 90 | [14] |

| Dihydropyrazole derivatives | Staphylococcus aureus | - | 110 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination):

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

Methodology:

-

Serial Dilution: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[16]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

Observation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

2. Disk Diffusion Method:

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[15][18]

Methodology:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated, during which the compound diffuses from the disk into the agar.

-

Zone of Inhibition: If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is measured to determine the extent of susceptibility.[18]

Enzyme Inhibition

The sulfonamide group is a key feature in many enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against various enzymes, including carbonic anhydrases.[19][20][21]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[19]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[19][20]

Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of carbonic anhydrase, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and solutions of the test inhibitors.[19]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compound to allow for binding.[22]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, p-NPA.

-

Kinetic Measurement: The rate of formation of the yellow-colored product, p-nitrophenol, is monitored by measuring the increase in absorbance at 400-405 nm in a kinetic mode using a microplate reader.[19]

-

Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction to calculate the percentage of inhibition and subsequently the IC50 value.[22]

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis allows for the creation of extensive libraries for screening and optimization. The demonstrated anticancer, antimicrobial, and enzyme inhibitory properties warrant further investigation to explore their full therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies in this exciting area of medicinal chemistry.

References

- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 2. mdpi.com [mdpi.com]

- 3. echemcom.com [echemcom.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. ovid.com [ovid.com]

- 18. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to 1,3-Benzodioxole-5-sulfonyl Chloride and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole, a heterocyclic compound also known as methylenedioxybenzene, is a prominent scaffold in medicinal chemistry and drug discovery. Its derivatives are found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The introduction of a sulfonyl chloride group at the 5-position of the 1,3-benzodioxole ring system creates a versatile intermediate, 1,3-Benzodioxole-5-sulfonyl chloride. This reactive compound serves as a crucial starting material for the synthesis of a diverse range of sulfonamide and other derivatives with significant pharmacological potential. These analogs have garnered considerable interest for their applications as anticancer agents, auxin receptor agonists, and antimicrobials, among others. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, biological activities, and mechanisms of action of this compound and its key analogs.

Synthesis of this compound

The preparation of this compound can be achieved through the sulfonation of 1,3-benzodioxole followed by chlorination. A common and effective method involves the use of a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex for the initial sulfonation, followed by treatment with thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Benzodioxole

-

Sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex

-

1,2-Dichloroethane

-

Thionyl chloride

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under a nitrogen atmosphere, a 250 ml three-necked flask is charged with sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) and 1,2-dichloroethane (20 ml).

-

The resulting slurry is stirred at room temperature.

-

1,3-Benzodioxole is added dropwise to the stirred slurry at room temperature.

-

The reaction mixture is then slowly heated to 74°C and maintained at this temperature for approximately 8 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and allowed to stir overnight.

-

Thionyl chloride (7.2 g, 60 mmol) is then added dropwise to the reaction mixture.

-

The mixture is worked up to isolate the desired product, this compound.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound, which can then be used in subsequent reactions to generate a library of derivatives.

Synthesis of 1,3-Benzodioxole Analogs

The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a wide variety of analogs, most notably sulfonamides, by reaction with primary or secondary amines.

General Experimental Protocol: Synthesis of N-substituted 1,3-Benzodioxole-5-sulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard glassware for organic synthesis

Procedure:

-

The desired amine is dissolved in the chosen solvent in a reaction flask.

-

The base (e.g., pyridine) is added to the solution.

-

The flask is cooled in an ice bath (0°C).

-

A solution of this compound in the same solvent is added dropwise to the cooled amine solution with stirring.

-

The reaction mixture is stirred at room temperature for a specified time (typically a few hours to overnight) until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is subjected to an aqueous work-up, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure N-substituted 1,3-Benzodioxole-5-sulfonamide.

This general procedure can be adapted for the synthesis of a wide range of sulfonamide derivatives by varying the amine starting material.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities. The following tables summarize some of the reported quantitative data for anticancer and auxin-like activities.

Table 1: Anticancer Activity of Selected 1,3-Benzodioxole Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| YL201 | (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 | 4.92 ± 1.09 | [3] |

| 5-Fu | 5-Fluorouracil (Reference) | MDA-MB-231 | 18.06 ± 2.33 | [3] |

| Compound 8 | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 10⁻⁷ to 10⁻⁵ M (Growth Inhibition) | [1] |

Table 2: Root Growth Promotion by 1,3-Benzodioxole Derivatives

| Compound ID | Concentration (µM) | Primary Root Elongation (% of control) | Reference |

| K-10 | 1 | +34.4 | [4][5] |

| K-10 | 5 | +65.1 | [4][5] |

| NAA (Reference) | 0.005 | +5.8 | [4][5] |

| NAA (Reference) | 0.05 | -12.3 | [4][5] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of 1,3-benzodioxole derivatives stem from their interaction with specific cellular targets and modulation of key signaling pathways.

Auxin Receptor Agonism

A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamides have been identified as potent auxin receptor agonists.[4][5] These compounds promote root growth by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the action of the natural plant hormone auxin (IAA). This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes responsible for cell division and elongation.

Anticancer Activity

The anticancer effects of certain 1,3-benzodioxole derivatives are attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While specific molecular targets are still under investigation for many compounds, some derivatives have been shown to interfere with critical cellular processes. For instance, some sulfonamide-containing compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest.

Experimental Workflow for Drug Discovery

The discovery and development of novel 1,3-benzodioxole-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The straightforward synthesis of this intermediate, coupled with the facile derivatization of the sulfonyl chloride group, allows for the creation of large and diverse libraries of compounds. The promising biological activities of its analogs, particularly in the areas of oncology and agriculture, highlight the importance of the 1,3-benzodioxole scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents and agrochemicals based on this privileged structure. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved agents with significant clinical and commercial potential.

References

- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety, Handling, and Storage of 1,3-Benzodioxole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1,3-Benzodioxole-5-sulfonyl chloride. The following sections detail the material's hazards, physical and chemical properties, and recommended procedures for its use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of research.

Hazard Identification and Safety Precautions

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also classified as causing skin corrosion/irritation in Category 1B and serious eye damage/eye irritation in Category 1.[1][2] Inhalation of dust may cause respiratory irritation, classifying it under Specific Target Organ Toxicity (Single Exposure), Category 3, targeting the respiratory system.[1]

Signal Word: Danger[2]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Use only outdoors or in a well-ventilated area.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₄S | [1][2] |

| Molecular Weight | 220.63 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 50-55 °C | [2] |

| Solubility | No information available | [1] |

| Vapor Density | Not applicable | [1] |

| Specific Gravity | No information available | [1] |

Table 2: Stability and Reactivity

| Parameter | Description | Reference |

| Reactivity | None known, based on information available. | [1] |

| Chemical Stability | Moisture sensitive. | [1] |

| Conditions to Avoid | Incompatible products. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride. | [1] |

| Hazardous Polymerization | Hazardous polymerization does not occur. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

1,3-benzodioxole

-

Sulfur trioxide-N,N-dimethylformamide complex

-

1,2-dichloroethane

-

Thionyl chloride

-

Water

-

250 ml, 3-necked flask

-

Nitrogen source

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Under a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles) and 1,2-dichloroethane (20 ml) to a 250 ml, 3-necked flask.

-

Stir the resulting slurry at room temperature.

-

Add 1,3-benzodioxole dropwise to the slurry at room temperature.

-

Slowly heat the slurry to 74°C and maintain this temperature for approximately 8 hours.

-

Cool the reaction mixture to room temperature and allow it to stir overnight.

-

Add thionyl chloride (7.2 g, 60 mmoles) dropwise to the reaction mixture.

-

Slowly heat the mixture to 74°C and maintain this temperature for 4.5 hours.

-

Cool the reaction mixture to room temperature.

-

Add water (100 ml) and separate the layers.

-

Extract the aqueous layer with 1,2-dichloroethane (3 x 25 ml).

General Protocol for the Preparation of Sulfonamides

This compound can be reacted with primary or secondary amines to yield the corresponding sulfonamides. This is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

Acetonitrile

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the sulfonyl chloride (1 mmol) in 15 ml of acetonitrile.

-

Slowly add the amine (1 mmol) to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Concentrate the mixture using a rotary evaporator to obtain the crude sulfonamide product.

-

If necessary, the product may be further purified by silica gel chromatography.

Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1]

-

Avoid breathing dust. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

Prevent contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a designated corrosives area.[1]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

The compound is moisture-sensitive; protect from moisture.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

Store locked up.[1]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[1]

-

Specific Hazards: The product causes burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing.[1]

-

Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate the groundwater system.[1]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Visual Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note: Synthesis of Novel Sulfonamides Using 1,3-Benzodioxole-5-sulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide for the synthesis and characterization of novel sulfonamides derived from 1,3-benzodioxole-5-sulfonyl chloride. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The 1,3-benzodioxole scaffold, a privileged structure found in numerous bioactive compounds, offers a unique opportunity to generate novel chemical entities with enhanced therapeutic potential.[2][3] This application note details the experimental protocols for synthesis, purification, and characterization, presents quantitative data in a structured format, and illustrates key workflows and biological pathways.

Introduction

The sulfonamide functional group (–SO₂NH–) is integral to a multitude of therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][4] Their mechanism of action is often well-understood, such as the inhibition of dihydropteroate synthase (DHPS) in bacteria, which disrupts folic acid synthesis.[5] The versatility of the sulfonamide synthesis, primarily through the reaction of a sulfonyl chloride with a primary or secondary amine, allows for extensive structural diversification.[4][6]

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is present in various natural products and synthetic drugs and is recognized for its favorable physicochemical properties that can enhance biological activity.[3][7] By combining this scaffold with the pharmacologically significant sulfonamide group, it is possible to develop novel derivatives for drug discovery programs. This protocol outlines a robust method for synthesizing a library of N-substituted 1,3-benzodioxole-5-sulfonamides.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of this compound. This displaces the chloride leaving group, forming a stable sulfonamide bond. A base, such as pyridine or triethylamine, is used to neutralize the hydrogen chloride (HCl) generated during the reaction.[4]

Figure 1: General Synthesis of N-substituted-1,3-benzodioxole-5-sulfonamides

Experimental Protocols

Protocol 1: Synthesis of N-substituted-1,3-benzodioxole-5-sulfonamides

This protocol describes a standard laboratory procedure for the synthesis of the target sulfonamides using conventional heating.

Materials and Reagents:

-

Selected primary or secondary amine (e.g., aniline, morpholine, benzylamine)

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[4]

Protocol 2: Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The N-H proton of secondary sulfonamides typically appears as a broad singlet in the ¹H NMR spectrum.[10]

-

Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the synthesized compound.[10]

-

Infrared (IR) Spectroscopy: Confirm the presence of the sulfonamide group by identifying the characteristic S=O stretching bands, which are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

-

Melting Point (M.P.): Determine the melting point of the purified solid product to assess its purity. A sharp melting point range is indicative of a pure compound.

Data Presentation

The following tables summarize representative data for a series of novel sulfonamides synthesized using the described protocol.

Table 1: Synthesis and Physicochemical Properties of Novel 1,3-Benzodioxole Sulfonamides

| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | M.P. (°C) | Key IR Bands (ν, cm⁻¹) |

| BD-S-01 | Aniline | C₁₃H₁₁NO₄S | 88 | 145-147 | 3265 (N-H), 1342, 1158 (S=O) |

| BD-S-02 | Morpholine | C₁₁H₁₃NO₅S | 92 | 121-123 | 1351, 1160 (S=O) |

| BD-S-03 | Benzylamine | C₁₄H₁₃NO₄S | 85 | 109-111 | 3270 (N-H), 1345, 1155 (S=O) |

| BD-S-04 | 4-Fluoroaniline | C₁₃H₁₀FNO₄S | 89 | 152-154 | 3260 (N-H), 1348, 1159 (S=O) |

Table 2: In Vitro Antibacterial Activity (MIC) of Novel 1,3-Benzodioxole Sulfonamides

| Compound ID | Minimum Inhibitory Concentration (MIC, µg/mL) |

| E. coli (Gram-negative) | |

| BD-S-01 | 32 |

| BD-S-02 | >128 |

| BD-S-03 | 64 |

| BD-S-04 | 16 |

| Ciprofloxacin | 0.5 |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow from starting materials to the purified and characterized final product.

Proposed Biological Pathway: Antibacterial Action

Many sulfonamides function by inhibiting the bacterial folic acid synthesis pathway, acting as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 8. This compound | C7H5ClO4S | CID 4913401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 115010-10-1 [sigmaaldrich.com]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Benzodioxole-5-sulfonyl Chloride: A Versatile Protecting Group in Organic Synthesis

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the a molecule are being modified.[1] Sulfonyl groups are a well-established class of protecting groups, especially for amines and phenols, forming stable sulfonamides and sulfonate esters, respectively.[2] This application note details the characteristics and potential applications of 1,3-Benzodioxole-5-sulfonyl chloride, also known as piperonylsulfonyl chloride, as a protecting group.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₇H₅ClO₄S and a molecular weight of 220.63 g/mol .[3][4] Its structure features a 1,3-benzodioxole moiety attached to a sulfonyl chloride group. This reagent is sensitive to moisture and incompatible with oxidizing agents.[5]

Application as a Protecting Group

The 1,3-benzodioxole-5-sulfonyl group, hereafter referred to as the Pysl group, can be employed for the protection of primary and secondary amines, as well as hydroxyl groups of alcohols and phenols. The electron-withdrawing nature of the sulfonyl group effectively reduces the nucleophilicity of the protected amine or the acidity of the hydroxyl proton, rendering them inert to a variety of reaction conditions.

Protection of Amines

The Pysl group can be introduced to a primary or secondary amine via a nucleophilic substitution reaction with this compound in the presence of a base. The resulting Pysl-protected amine (a sulfonamide) is generally stable under a wide range of conditions.

Protection of Alcohols and Phenols

Alcohols and phenols can be protected as Pysl esters (sulfonates) by reacting them with this compound in the presence of a suitable base. The resulting sulfonate esters are typically stable to various reagents and chromatographic conditions.

Experimental Protocols

While specific literature on the use of this compound as a protecting group is limited, the following protocols are based on general procedures for the installation and removal of aryl sulfonyl protecting groups. Optimization of these conditions for specific substrates is recommended.

General Protocol for the Protection of Amines (Pysl-Amide Formation)

Materials:

-

Primary or secondary amine

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (triethylamine or pyridine) to the solution.

-

Slowly add a solution of this compound in anhydrous DCM or THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Protection of Alcohols/Phenols (Pysl-Ester Formation)

Materials:

-

Alcohol or phenol

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Base: Pyridine (as solvent or co-solvent) or Triethylamine (1.5 - 2.0 equivalents)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the alcohol or phenol in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

If using a co-solvent, add the base (pyridine or triethylamine).

-

Add this compound portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as indicated by TLC.

-

Quench the reaction by adding cold water.

-

If DCM was used as the solvent, separate the layers. If pyridine was used, remove it under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

Deprotection Strategies

The cleavage of sulfonyl protecting groups can be challenging due to their high stability. The choice of deprotection method will depend on the nature of the substrate and the presence of other functional groups.

Potential Deprotection Methods for Pysl-Amides

-

Reductive Cleavage: Strong reducing agents such as sodium in liquid ammonia, or samarium(II) iodide may be effective.

-

Acidic Hydrolysis: While generally stable to acid, prolonged exposure to strong acids like concentrated HBr or H₂SO₄ at elevated temperatures might cleave the sulfonamide, although these conditions are harsh and may not be suitable for complex molecules.

Potential Deprotection Methods for Pysl-Esters (from Phenols)

-

Base-Mediated Hydrolysis: Treatment with a strong base such as potassium hydroxide in a suitable solvent system (e.g., t-BuOH/toluene) at elevated temperatures has been shown to cleave aryl sulfonate esters.[2]

Quantitative Data Summary

Due to the lack of specific literature detailing the use of this compound as a protecting group, a comprehensive table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates.

Logical Workflow for Protecting Group Strategy

The decision-making process for employing a protecting group strategy in organic synthesis follows a logical workflow.

Caption: General workflow for a protecting group strategy.

This compound presents a potentially valuable, yet underexplored, tool for the protection of amines and hydroxyl groups in organic synthesis. The Pysl group is expected to offer stability comparable to other aryl sulfonyl protecting groups. The general protocols provided herein offer a starting point for the application of this reagent. Further research is warranted to establish optimized conditions for both protection and, critically, deprotection, to fully evaluate the utility of the Pysl group in the synthesis of complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N-Substituted 1,3-Benzodioxole-5-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted 1,3-benzodioxole-5-sulfonamides through the reaction of 1,3-benzodioxole-5-sulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1][2][3] The 1,3-benzodioxole moiety is also a key structural feature in various biologically active molecules.

Reaction Overview

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme:

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of sulfonamides from sulfonyl chlorides and primary amines, providing a basis for optimizing the reaction of this compound.

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tosyl chloride | 1,3-Benzodioxol-5-amine | Basic water | Water | Not Specified | Not Specified | Not Specified | [1] |

| 4-Methylbenzenesulfonyl chloride | N-Methylbenzo[d]dioxol-5-amine | Pyridine | Dichloromethane (DCM) | 0 | Not Specified | Not Specified | [4] |

| Benzenesulfonyl chloride | Aniline | Pyridine | Not Specified | 0-25 | Not Specified | 100 | [2] |

| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ice bath to RT | 6 | 86 | [2] |

| Benzenesulfonyl chloride | Aniline | 10% NaOH | Not Specified | Room Temperature | 1 | Not Specified | [2] |

| Benzenesulfonyl chloride | Substituted aromatic amines | Pyridine | Acetone | Not Specified | Not Specified | Not Specified | [5] |

| Benzenesulfonyl chloride | Dibutylamine | 1 M NaOH | Water | Not Specified | Not Specified | 94 | [6] |

| Benzenesulfonyl chloride | 1-Octylamine | 1 M NaOH | Water | Not Specified | Not Specified | 98 | [6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Base (e.g., Pyridine, Triethylamine, or aqueous NaOH) (1.2-2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-